5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the fluorination of a naphthalenone precursor followed by hydroxylation. The reaction conditions may include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a hydrocarbon.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **4-Hydro
Properties
CAS No. |
92681-37-3 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-3,9,13H,4-5H2 |
InChI Key |
BWGBDTVQHPBNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1O)C(=CC=C2)F |
Origin of Product |
United States |
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